molecular formula C7H5NO4 B043170 3-Nitrobenzoic acid CAS No. 121-92-6

3-Nitrobenzoic acid

Cat. No. B043170
CAS RN: 121-92-6
M. Wt: 167.12 g/mol
InChI Key: AFPHTEQTJZKQAQ-UHFFFAOYSA-N
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Patent
US04603220

Procedure details

Similarly to Example 1, 250 g of m-nitrotoluene was oxidized in the presence of 150 g of acetic acid, 4.5 g of cobalt acetate tetrahydrate and 2 g of sodium bromide at a pressure of 25 bar, a temperature of 135°-145° C. and a gas exhaust rate of 3 1/min, within a period of 200 minutes. The reaction mixture, diluted with 400 g of 69% acetic acid, was cooled to 5° C. with stirring, filtered, twice washed with 125 g of 50% acetic acid at 5° C. and once with 150 g of water, the mother liquor (514.5 g) and the combined washing filtrates (441 g) being recovered separately. After drying, 230 g of m-nitrobenzoic acid was obtained.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step Two
Quantity
150 g
Type
reactant
Reaction Step Three
Quantity
4.5 g
Type
catalyst
Reaction Step Four
Quantity
2 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=C(C)[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].[C:11]([OH:14])(=[O:13])[CH3:12]>O.O.O.O.C([O-])(=O)C.[Co+2].C([O-])(=O)C.[Br-].[Na+]>[N+:1]([C:4]1[CH:5]=[C:12]([CH:7]=[CH:8][CH:9]=1)[C:11]([OH:14])=[O:13])([O-:3])=[O:2] |f:2.3.4.5.6.7.8,9.10|

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C
Step Two
Name
Quantity
400 g
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
150 g
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
4.5 g
Type
catalyst
Smiles
O.O.O.O.C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
Step Five
Name
Quantity
2 g
Type
catalyst
Smiles
[Br-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
twice washed with 125 g of 50% acetic acid at 5° C. and once with 150 g of water
WASH
Type
WASH
Details
the mother liquor (514.5 g) and the combined washing filtrates (441 g)
CUSTOM
Type
CUSTOM
Details
being recovered separately
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Details
Reaction Time
200 min
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 230 g
YIELD: CALCULATEDPERCENTYIELD 75.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.